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Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and

characterization of N,N-Diformylmescaline, a novel analog of mescaline. The document

details its initial identification in Queensland, Australia, and presents a plausible synthetic

pathway derived from available literature. While specific quantitative data from primary

research is not publicly available, this guide includes structured tables outlining the expected

analytical results from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic

Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Furthermore, a

proposed metabolic and signaling pathway is visualized, highlighting its potential role as a

prodrug to the serotonergic psychedelic, mescaline. This guide is intended to serve as a

foundational resource for researchers and professionals in the fields of forensic science,

pharmacology, and drug development.

Discovery and Identification
N,N-Diformylmescaline, also known by its IUPAC name N-formyl-N-[2-(3,4,5-

trimethoxyphenyl)ethyl]formamide, is a phenethylamine derivative and a structural analog of

the classic psychedelic, mescaline.[1] Its first identification was reported in two unrelated

seizures in Queensland, Australia.[2] The initial analysis of the seized substance suggested the

presence of a novel psychoactive substance, prompting a more detailed chemical investigation.
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Subsequent characterization using advanced analytical techniques, including GC-MS, NMR,

and FTIR, confirmed the structure as N,N-Diformylmescaline.[2] Further studies on the

compound's stability revealed its susceptibility to degradation under both acidic and basic

conditions, initially breaking down into N-formylmescaline and subsequently to mescaline.[1][2]

This chemical instability has led to the hypothesis that N,N-Diformylmescaline may function

as a prodrug for mescaline in vivo.[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diformylmescaline is presented in

Table 1.

Table 1: Physicochemical Properties of N,N-Diformylmescaline

Property Value Source

Molecular Formula C13H17NO5 PubChem CID 168310590[3]

Molar Mass 267.28 g/mol PubChem CID 168310590[3]

IUPAC Name

N-formyl-N-[2-(3,4,5-

trimethoxyphenyl)ethyl]formam

ide

PubChem CID 168310590[3]

SMILES
COC1=CC(=CC(=C1OC)OC)C

CN(C=O)C=O
PubChem CID 168310590[3]

InChIKey
ONCGKRHDZQPRFG-

UHFFFAOYSA-N
PubChem CID 168310590[3]

Synthesis of N,N-Diformylmescaline
The first synthesis of N,N-Diformylmescaline was devised to confirm the identity of the

substance found in the seizures.[2] The reported synthesis is a three-step process starting from

3,4,5-trimethoxyphenylacetic acid.[2] While the detailed experimental protocol from the primary

literature is not publicly available, a plausible synthetic route is outlined below. This proposed

protocol is based on established organic chemistry principles for the synthesis of

phenethylamines and subsequent N-formylation.
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Proposed Experimental Protocol
Step 1: Amidation of 3,4,5-trimethoxyphenylacetic acid

To a solution of 3,4,5-trimethoxyphenylacetic acid in a suitable aprotic solvent (e.g.,

dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-

hydroxysuccinimide (NHS)).

Stir the mixture at room temperature for a specified period to form the activated ester.

Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like

triethylamine) to the reaction mixture.

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography

(TLC).

Upon completion, filter the reaction mixture to remove any solid byproducts and concentrate

the filtrate under reduced pressure.

Purify the resulting crude amide by recrystallization or column chromatography to yield 2-

(3,4,5-trimethoxyphenyl)acetamide.

Step 2: Reduction of the Amide to Mescaline

In a dry, inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum

hydride (LiAlH4)) in a dry ethereal solvent (e.g., tetrahydrofuran (THF)).

Slowly add a solution of 2-(3,4,5-trimethoxyphenyl)acetamide in the same solvent to the

reducing agent suspension at a controlled temperature (typically 0 °C).

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for several hours to ensure complete reduction.

Cool the reaction mixture and carefully quench the excess reducing agent by the sequential

addition of water and a sodium hydroxide solution.

Filter the resulting mixture and extract the aqueous layer with an organic solvent.
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Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and

concentrate under reduced pressure to obtain mescaline.

Step 3: N,N-Diformylation of Mescaline

Dissolve the synthesized mescaline in a suitable formylating agent, which can be a mixture

of formic acid and acetic anhydride, or another suitable reagent.

Heat the reaction mixture under controlled conditions to promote the diformylation of the

primary amine.

Monitor the progress of the reaction by TLC.

Upon completion, neutralize the reaction mixture and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under

reduced pressure to yield crude N,N-Diformylmescaline.

Due to the reported instability of the final product, purification should be approached with

care, potentially using rapid chromatographic techniques with a non-polar eluent system.

Synthesis Workflow Diagram

3,4,5-Trimethoxyphenylacetic Acid Amidation
(e.g., DCC/NHS, NH3) 2-(3,4,5-Trimethoxyphenyl)acetamide Reduction

(e.g., LiAlH4) Mescaline N,N-Diformylation
(e.g., Formic Acid/Acetic Anhydride) N,N-Diformylmescaline

Click to download full resolution via product page

Proposed three-step synthesis of N,N-Diformylmescaline.

Analytical Characterization
The following tables summarize the expected quantitative data from the analytical

characterization of N,N-Diformylmescaline. It is important to note that the specific data from

the primary literature is not publicly available; therefore, these tables are illustrative of the

expected results based on the compound's structure.
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Gas Chromatography-Mass Spectrometry (GC-MS) Data
Table 2: Expected GC-MS Data for N,N-Diformylmescaline

Parameter
Expected
Value/Observation

Significance

Retention Time
Dependent on GC column and

conditions

Unique identifier under specific

chromatographic conditions.

Molecular Ion (M+) m/z 267
Corresponds to the molecular

weight of the compound.

Key Fragment Ions

Expected fragments from the

loss of formyl groups (CHO),

and cleavage of the

ethylamine side chain.

Provides structural information

and a characteristic

fragmentation pattern for

identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 3: Expected ¹H NMR Data for N,N-Diformylmescaline (in CDCl₃)
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Chemical Shift
(δ) / ppm

Multiplicity Integration Assignment Significance

~8.2 s 2H -N(CHO)₂

Protons of the

two formyl

groups.

~6.4 s 2H Ar-H
Aromatic

protons.

~3.8 s 9H -OCH₃

Protons of the

three methoxy

groups.

~3.6 t 2H -CH₂-N

Methylene

protons adjacent

to the nitrogen.

~2.9 t 2H Ar-CH₂-

Methylene

protons adjacent

to the aromatic

ring.

Table 4: Expected ¹³C NMR Data for N,N-Diformylmescaline (in CDCl₃)
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Chemical Shift (δ) / ppm Assignment Significance

~163 -N(CHO)₂
Carbonyl carbons of the formyl

groups.

~153 Ar-C-O
Aromatic carbons attached to

methoxy groups.

~137 Ar-C Quaternary aromatic carbon.

~105 Ar-CH
Aromatic carbons with

attached protons.

~61 -OCH₃ (para)
Carbon of the para-methoxy

group.

~56 -OCH₃ (meta)
Carbons of the meta-methoxy

groups.

~48 -CH₂-N
Methylene carbon adjacent to

the nitrogen.

~33 Ar-CH₂-
Methylene carbon adjacent to

the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy Data
Table 5: Expected FTIR Data for N,N-Diformylmescaline
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Wavenumber
(cm⁻¹)

Vibration Functional Group Significance

~2940, 2840 C-H stretch Aliphatic

Indicates the

presence of CH₂ and

CH₃ groups.

~1680 C=O stretch Amide (formyl)

Strong absorption

characteristic of the

carbonyl in the formyl

groups.

~1590, 1500 C=C stretch Aromatic

Indicates the

presence of the

benzene ring.

~1240, 1120 C-O stretch Aryl ether

Strong absorptions

characteristic of the

methoxy groups.

~1125 C-N stretch Amine

Indicates the C-N

bond of the

ethylamine backbone.

Proposed Biological Activity and Signaling Pathway
As N,N-Diformylmescaline is hypothesized to be a prodrug of mescaline, its primary biological

activity is likely mediated through its in vivo conversion to mescaline. Mescaline is a well-known

psychedelic compound that primarily exerts its effects through agonism of the serotonin 2A (5-

HT2A) receptor, a G-protein coupled receptor (GPCR).

Proposed Metabolic and Signaling Pathway
The proposed pathway involves the initial hydrolysis of the diformyl groups to yield mescaline,

which then acts as an agonist at the 5-HT2A receptor. This activation of the 5-HT2A receptor is

thought to initiate a downstream signaling cascade that results in the characteristic psychedelic

effects.
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Proposed metabolic conversion and subsequent 5-HT2A signaling.
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Conclusion
N,N-Diformylmescaline represents a novel derivative of mescaline with potential implications

for both forensic science and pharmacology. Its discovery highlights the ongoing emergence of

new psychoactive substances. While detailed experimental data remains within the primary

scientific literature, this guide provides a foundational understanding of its synthesis, expected

analytical profile, and proposed mechanism of action. Further research is necessary to fully

elucidate the pharmacological and toxicological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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